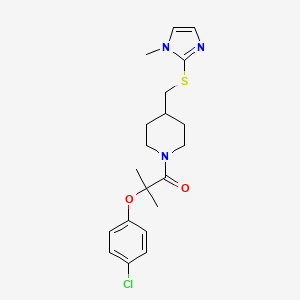
2-(4-chlorophenoxy)-2-methyl-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-2-methyl-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C20H26ClN3O2S and its molecular weight is 407.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-chlorophenoxy)-2-methyl-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)propan-1-one is a complex organic molecule with potential biological activity. This article explores its biological properties, including receptor interactions, pharmacological effects, and structure-activity relationships (SAR), drawing from diverse research sources.
Chemical Structure and Properties
The molecular formula of the compound is C19H24ClN3O, featuring a piperidine moiety, a chlorophenoxy group, and an imidazole derivative. This structural complexity suggests potential interactions with various biological targets.
Table 1: Structural Components
| Component | Description |
|---|---|
| Chlorophenoxy group | Enhances lipophilicity and receptor binding |
| Piperidine ring | Provides structural rigidity and influences activity |
| Imidazole derivative | Potential for interaction with biological receptors |
Receptor Interactions
Research indicates that compounds with similar structural motifs often interact with dopamine receptors, particularly the D3 dopamine receptor. For instance, studies on related compounds have shown that modifications in the aryl ether and piperidine core significantly affect their selectivity and potency at these receptors .
Dopamine Receptor Activity :
- Agonist Activity : Some derivatives exhibit selective agonistic behavior towards D3 receptors while showing minimal activity at D2 receptors, suggesting a therapeutic potential in neuropsychiatric disorders .
- Inhibition Studies : The structure-activity relationship (SAR) analysis highlighted that specific substitutions can enhance receptor affinity and selectivity.
Case Studies
- Neuroprotection : In vitro studies demonstrated that derivatives of this compound protect dopaminergic neurons from degeneration, which is crucial for conditions like Parkinson's disease .
- Antimycobacterial Activity : Related compounds have been assessed for their efficacy against Mycobacterium tuberculosis, showing promising inhibitory concentrations. For example, a related chlorophenyl analog displayed an IC50 of 22 ± 3 μM against MenA, a target in the menaquinone biosynthesis pathway .
Table 2: Biological Activity Summary
| Activity Type | Compound | IC50 (μM) | Notes |
|---|---|---|---|
| D3 Receptor Agonism | Analog 1 | 710 ± 150 | Selective for D3 over D2 |
| Neuroprotection | Analog 2 | Not specified | Protects dopaminergic neurons |
| Antimycobacterial | Analog 3 | 22 ± 3 | Effective against M. tuberculosis |
Structure-Activity Relationships (SAR)
The SAR studies conducted on similar compounds reveal that variations in the substituent groups significantly impact biological activity. Modifications to the piperidine core or the introduction of different halogens can alter potency and selectivity dramatically.
Key Findings from SAR Studies
- Aryl Ether Modifications : Changing the aryl ether group enhances receptor binding affinity.
- Piperidine Variations : Substitutions on the piperidine ring can lead to increased selectivity for specific receptor subtypes.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O2S/c1-20(2,26-17-6-4-16(21)5-7-17)18(25)24-11-8-15(9-12-24)14-27-19-22-10-13-23(19)3/h4-7,10,13,15H,8-9,11-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBUHGKUJANUQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)CSC2=NC=CN2C)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














